molecular formula C24H15Cl2NO8 B3460123 1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] 4-NITROBENZENE-1,2-DICARBOXYLATE

1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] 4-NITROBENZENE-1,2-DICARBOXYLATE

Cat. No.: B3460123
M. Wt: 516.3 g/mol
InChI Key: VQISXRVFQAXTGQ-UHFFFAOYSA-N
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Description

“Bis[2-(4-chlorophenyl)-2-oxoethyl] 4-nitrophthalate” is a complex organic compound. It contains two 4-chlorophenyl groups, which are phenyl rings with a chlorine atom at the 4th position. It also contains a 4-nitrophthalate group, which is a phthalate (benzene dicarboxylate) derivative with a nitro group at the 4th position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit characteristics common to other organic compounds with similar functional groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The presence of chlorophenyl and nitrophthalate groups could make it participate in various organic reactions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances or systems. Without specific context (such as biological activity or reactivity with a particular substrate), it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve exploring its reactivity with various substrates and its potential biological activity .

Properties

IUPAC Name

bis[2-(4-chlorophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2NO8/c25-16-5-1-14(2-6-16)21(28)12-34-23(30)19-10-9-18(27(32)33)11-20(19)24(31)35-13-22(29)15-3-7-17(26)8-4-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQISXRVFQAXTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] 4-NITROBENZENE-1,2-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] 4-NITROBENZENE-1,2-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] 4-NITROBENZENE-1,2-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] 4-NITROBENZENE-1,2-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] 4-NITROBENZENE-1,2-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
1,2-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] 4-NITROBENZENE-1,2-DICARBOXYLATE

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